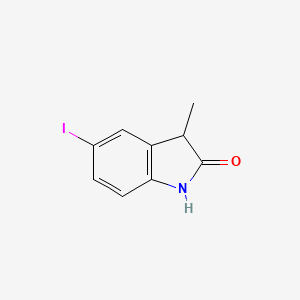

5-Iodo-3-methylindolin-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H8INO |

|---|---|

Molecular Weight |

273.07 g/mol |

IUPAC Name |

5-iodo-3-methyl-1,3-dihydroindol-2-one |

InChI |

InChI=1S/C9H8INO/c1-5-7-4-6(10)2-3-8(7)11-9(5)12/h2-5H,1H3,(H,11,12) |

InChI Key |

FXACOOUENKACCO-UHFFFAOYSA-N |

Canonical SMILES |

CC1C2=C(C=CC(=C2)I)NC1=O |

Origin of Product |

United States |

Chemical Reactivity and Transformative Potential of 5 Iodo 3 Methylindolin 2 One

Reactivity of the Aryl Iodide Moiety at the 5-Position

The carbon-iodine bond at the 5-position of the indolin-2-one ring is the primary site of reactivity, offering avenues for nucleophilic substitution, electrophilic aromatic substitution, and the formation of hypervalent iodine species.

Nucleophilic Substitution Reactions

Direct nucleophilic aromatic substitution (SNAr) of the iodide in 5-Iodo-3-methylindolin-2-one is generally not a favored reaction pathway. The electron-rich nature of the benzene (B151609) ring of the indolin-2-one system, even with the presence of the deactivating lactam carbonyl group, makes it less susceptible to attack by nucleophiles. For a nucleophilic aromatic substitution to occur, the aromatic ring typically needs to be activated by strong electron-withdrawing groups positioned ortho or para to the leaving group.

Studies on related iodo-indole derivatives have shown that nucleophilic substitution, when it does occur, may proceed at other positions of the heterocyclic ring. For instance, research on methyl 1-methoxy-5-iodoindole-3-carboxylate has demonstrated that nucleophilic substitution reactions occur selectively at the 2-position of the indole (B1671886) ring, leaving the C-I bond at the 5-position intact. researchgate.net This suggests that the inherent reactivity of the indole nucleus can direct nucleophiles to positions other than the one bearing the iodide. Therefore, direct displacement of the iodide at the 5-position of this compound by a nucleophile is considered challenging under standard SNAr conditions.

Electrophilic Aromatic Substitution Reactivity

Electrophilic aromatic substitution (EAS) on the indolin-2-one ring system is influenced by the directing effects of the existing substituents. The indole nucleus is known to be highly reactive towards electrophiles, with substitution typically occurring at the 3-position due to the electron-donating nature of the nitrogen atom. quimicaorganica.orgnih.govpearson.com However, in this compound, the 3-position is already substituted.

Therefore, further electrophilic attack will be directed to the benzene ring. The directing effects on this ring are determined by the amide (lactam) group and the iodine atom.

The amide group is a deactivating group and a meta-director due to its electron-withdrawing resonance and inductive effects.

The iodine atom is also deactivating due to its inductive effect, but it is an ortho, para-director because of the ability of its lone pairs to stabilize the arenium ion intermediate through resonance. mnstate.edu

The interplay of these opposing directing effects makes the prediction of the exact site of further electrophilic substitution on the benzene ring of this compound complex. The outcome would likely be a mixture of products, with the precise regioselectivity depending on the nature of the electrophile and the reaction conditions. Generally, the positions ortho to the iodine (4- and 6-positions) and meta to the amide group (4- and 6-positions) would be the most likely sites of substitution.

Hypervalent Iodine Chemistry and Iodoarene Activation Principles

The presence of the iodine atom in this compound allows for its transformation into hypervalent iodine reagents. These compounds feature an iodine atom in a higher oxidation state than +1, typically +3 (λ³-iodanes) or +5 (λ⁵-iodanes), and are valuable as versatile and environmentally benign oxidizing agents and electrophilic group transfer reagents in organic synthesis. nih.govwikipedia.orgorganic-chemistry.org

The synthesis of hypervalent iodine(III) reagents from iodoarenes is a well-established process. organic-chemistry.org For example, this compound could be oxidized to the corresponding (diacetoxyiodo) derivative using reagents like peracetic acid or sodium perborate (B1237305) in acetic acid. organic-chemistry.org Further transformation could yield other useful hypervalent iodine species.

| Precursor | Oxidizing Agent | Hypervalent Iodine Product | Potential Applications |

| This compound | Peracetic acid/Acetic acid | 5-(Diacetoxyiodo)-3-methylindolin-2-one | Oxidizing agent, precursor to other hypervalent iodine reagents |

| This compound | Oxone/Trifluoroacetic acid | 5-[Bis(trifluoroacetoxy)iodo]-3-methylindolin-2-one | Powerful oxidizing agent |

These hypervalent iodine derivatives of this compound could then be employed in a variety of synthetic transformations, such as the transfer of the indolin-2-one moiety to nucleophiles or in oxidative cyclizations. The development of such reagents from this compound opens up a wide range of possibilities for its application in the synthesis of complex molecules. nih.gov

Cross-Coupling Reactions Involving the C-I Bond

The carbon-iodine bond in this compound is an excellent handle for transition metal-catalyzed cross-coupling reactions. The high reactivity of aryl iodides in oxidative addition to low-valent transition metal complexes, such as those of palladium, makes this compound a valuable substrate for the formation of new carbon-carbon and carbon-heteroatom bonds. clockss.orgnih.govnih.govnih.gov

Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, involving the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. nih.gov While no specific studies on the Suzuki-Miyaura coupling of this compound have been reported, the reactivity of a structurally similar compound, 5-bromo-1,3,3-trimethyl-1,3-dihydro-6'H-spiro[indole-2,2'-piperidin]-6'-one, provides valuable insights into the expected reactivity. Given that aryl iodides are generally more reactive than aryl bromides in palladium-catalyzed cross-coupling reactions, it can be anticipated that this compound would be an excellent substrate for these transformations.

Based on studies of related compounds, the Suzuki-Miyaura coupling of this compound with various arylboronic acids would be expected to proceed in good to excellent yields to afford 5-aryl-3-methylindolin-2-one derivatives.

Hypothetical Suzuki-Miyaura Coupling of this compound

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Expected Product |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 3-Methyl-5-phenylindolin-2-one |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/Water | 5-(4-Methoxyphenyl)-3-methylindolin-2-one |

| 3 | Thiophen-2-ylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 3-Methyl-5-(thiophen-2-yl)indolin-2-one |

Ligand-Free and Aqueous Conditions

In recent years, there has been a significant drive towards developing more environmentally benign synthetic methods. In the context of the Suzuki-Miyaura coupling, this has led to the development of protocols that proceed under ligand-free and/or in aqueous media. rsc.orgnsf.govnih.govnih.govresearchgate.net These conditions not only reduce the environmental impact but also often simplify the reaction setup and purification procedures.

The Suzuki-Miyaura coupling of aryl iodides has been shown to be particularly amenable to these green conditions. The use of a simple palladium salt, such as Pd(OAc)₂ or PdCl₂, without the need for expensive and often air-sensitive phosphine (B1218219) ligands, in water as the solvent, has been successfully applied to a wide range of substrates. rsc.orgresearchgate.net It is highly probable that this compound would also undergo efficient Suzuki-Miyaura coupling under these ligand-free, aqueous conditions.

Microwave-Assisted Protocols

The application of microwave irradiation has become a significant tool in modern organic synthesis, offering dramatic rate enhancements and often improved yields compared to conventional heating methods. nih.gov In the context of modifying this compound, microwave-assisted protocols are particularly effective for metal-catalyzed cross-coupling reactions. Suzuki-Miyaura couplings, for instance, have been shown to benefit significantly from this technology. The use of microwave heating can reduce reaction times from several hours (14–20 h) to mere minutes (15 min), a substantial improvement in efficiency. nih.gov

These protocols typically employ a palladium catalyst, such as Pd(PPh₃)₄, in a suitable solvent system like a dioxane/water mixture with a base. nih.gov The conditions are optimized to ensure rapid and clean conversion of the aryl iodide. The versatility of microwave-assisted synthesis has been demonstrated for a range of heterocyclic compounds, including the arylation of various bromo-substituted pyrazole (B372694) and pyrimidine (B1678525) derivatives, highlighting its broad applicability for halogenated heterocyclic systems like this compound. lmaleidykla.ltnih.govrsc.org The efficient and straightforward nature of these procedures allows for the rapid generation of diverse libraries of substituted indolin-2-one derivatives. semanticscholar.org

Table 1: Representative Conditions for Microwave-Assisted Suzuki-Miyaura Coupling

| Parameter | Condition | Reference |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ | nih.gov |

| Base | Ba(OH)₂ or Cs₂CO₃ | nih.govlmaleidykla.lt |

| Solvent | Dioxane/Water or Ethanol | nih.govlmaleidykla.lt |

| Temperature | 100-150 °C | nih.govlmaleidykla.lt |

| Time | 15-40 min | nih.govlmaleidykla.lt |

Functional Group Tolerance and Substrate Scope

Palladium-catalyzed cross-coupling reactions involving aryl iodides are renowned for their broad functional group tolerance, a feature that extends to reactions with this compound. This tolerance is crucial for the synthesis of complex molecules, as it obviates the need for extensive use of protecting groups. A wide array of functional groups are compatible with typical Suzuki-Miyaura, Heck, and Buchwald-Hartwig reaction conditions.

The substrate scope for these reactions is extensive. For instance, in Buchwald-Hartwig aminations, aryl iodides bearing both electron-donating groups (e.g., methoxy, ethoxy) and electron-withdrawing groups (e.g., trifluoromethyl) have been shown to react efficiently, providing the desired aminated products in high yields. nih.gov Steric hindrance on the aryl iodide partner generally has a minimal effect on the reaction outcome. nih.gov Similarly, the boronic acid or ester partner in Suzuki-Miyaura couplings can contain various substituents, demonstrating the versatility of the method. nih.gov This wide tolerance allows for the coupling of this compound with a diverse range of substrates, enabling the synthesis of a vast number of derivatives.

Table 2: Functional Groups Tolerated in Palladium-Catalyzed Cross-Coupling Reactions

| Functional Group | Compatibility |

|---|---|

| Esters | Tolerated |

| Ketones | Tolerated |

| Nitriles | Tolerated |

| Aldehydes | Tolerated |

| Ethers (e.g., -OCH₃) | Tolerated |

| Halogens (e.g., -F, -Cl, -Br) | Tolerated (Selectivity for Iodine) |

| Trifluoromethyl (-CF₃) | Tolerated |

Heck Reactions and Alkenylation Strategies

The Mizoroki-Heck reaction is a powerful palladium-catalyzed method for carbon-carbon bond formation, specifically for the synthesis of substituted alkenes. nih.gov This reaction involves the coupling of an unsaturated halide, such as this compound, with an alkene in the presence of a base and a palladium catalyst. This strategy provides a direct route to introduce alkenyl substituents at the 5-position of the indolin-2-one core.

The reaction typically proceeds with high regio- and stereoselectivity, yielding the trans-substituted alkene as the major product. A variety of alkenes can be employed as coupling partners, including acrylates, styrenes, and other vinyl derivatives. The process involves the oxidative addition of the aryl iodide to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product and regenerate the catalyst. Intramolecular versions of the Heck reaction have also been utilized to construct cyclic systems fused to the indole nucleus. rsc.org The versatility of the Heck reaction makes it a key strategy for the alkenylation of the this compound scaffold.

Copper-Mediated Coupling Reactions

Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, offer a valuable alternative and complement to palladium-catalyzed methods. These reactions are particularly useful for forming carbon-heteroatom bonds. Using this compound as a substrate, copper catalysis can facilitate the formation of C-N, C-O, and C-S bonds, coupling the indolinone core with amines, alcohols, and thiols, respectively.

Copper iodide (CuI) is a commonly used, inexpensive catalyst for these transformations. ucf.edu For example, the coupling of aryl iodides with amides can be achieved in a one-step process using a copper catalyst. ucf.edu These reactions often require a ligand, such as a diamine or phenanthroline derivative, and a base to proceed efficiently. Copper catalysis has also been implicated in domino reactions involving indoles, where C-H functionalization can occur alongside coupling. rsc.org The use of copper-mediated strategies expands the range of possible derivatives accessible from this compound, particularly for introducing nitrogen and oxygen-based functionalities.

Other Metal-Catalyzed Cross-Couplings (e.g., Sonogashira, Buchwald-Hartwig)

Beyond the Suzuki and Heck reactions, several other metal-catalyzed cross-coupling methods are pivotal for the functionalization of this compound.

The Sonogashira coupling reaction enables the formation of a carbon-carbon triple bond by coupling an aryl halide with a terminal alkyne. This reaction is typically co-catalyzed by palladium and copper complexes. nih.gov Applying this to this compound allows for the introduction of various alkynyl groups at the 5-position, which are valuable handles for further transformations or for their electronic properties. The reaction tolerates a wide variety of functional groups on both the alkyne and the aryl iodide. nih.govmdpi.com

The Buchwald-Hartwig amination is a premier method for the formation of carbon-nitrogen bonds. nih.gov This palladium-catalyzed reaction couples aryl halides with primary or secondary amines. For this compound, this reaction provides direct access to a wide range of 5-amino-substituted derivatives. The reaction is known for its high efficiency and remarkable functional group tolerance, proceeding smoothly even with electron-poor anilines and sterically hindered substrates. researchgate.net

Table 3: Summary of Key Cross-Coupling Reactions for this compound

| Reaction Name | Catalyst System | Bond Formed | Coupling Partner |

|---|---|---|---|

| Suzuki-Miyaura | Palladium | C(sp²)-C(sp²) | Organoboron Reagent |

| Heck | Palladium | C(sp²)-C(sp²) | Alkene |

| Sonogashira | Palladium/Copper | C(sp²)-C(sp) | Terminal Alkyne |

| Buchwald-Hartwig | Palladium | C(sp²)-N | Amine |

| Ullmann | Copper | C(sp²)-N/O/S | Amine/Alcohol/Thiol |

Reactivity of the Indolin-2-one Core

The indolin-2-one (or oxindole) core is a privileged scaffold in medicinal chemistry, and its reactivity is well-established. Beyond the functionalization of the aromatic ring, the core structure possesses other reactive sites, most notably the C3 position adjacent to the carbonyl group.

Functionalization at the 3-Position

The C3 position of the 3-methylindolin-2-one scaffold is a key site for introducing molecular diversity. The proton at the C3 position is acidic due to its alpha-position relative to the carbonyl group of the lactam ring. This allows for deprotonation by a suitable base (e.g., sodium hydride, lithium diisopropylamide) to generate a nucleophilic enolate.

This enolate can subsequently react with a wide range of electrophiles, enabling the installation of various substituents at the C3 position. Common transformations include:

Alkylation: Reaction with alkyl halides to introduce new alkyl chains.

Aldol (B89426) Reaction: Reaction with aldehydes and ketones to form 3-(hydroxyalkyl) substituted products.

Michael Addition: Conjugate addition to α,β-unsaturated systems.

This reactivity allows for the construction of a quaternary stereocenter at the C3 position if a new substituent is introduced. The ability to functionalize this position is crucial for synthesizing complex indole alkaloids and other biologically active molecules. The selective functionalization at this position, in combination with the cross-coupling reactions at the C5-iodo position, provides a powerful strategy for the divergent synthesis of complex indolin-2-one derivatives.

N-Substitution Reactions at the 1-Position

The nitrogen atom at the 1-position of the indolin-2-one ring possesses a lone pair of electrons and can act as a nucleophile, allowing for the introduction of various substituents. These N-substitution reactions are crucial for modifying the electronic properties and steric environment of the molecule.

Alkylation of the nitrogen is a common transformation. For example, the N-methylation of 5-iodoindolin-2-one (B64591) can be achieved using methyl iodide in the presence of a base like potassium hydroxide (B78521) in DMSO. chemicalbook.com This reaction proceeds to completion and allows for the isolation of the N-methylated product in good yield. chemicalbook.com

Derivatization Strategies and Role As a Synthetic Intermediate

Design and Synthesis of Diversely Substituted Indolin-2-one Frameworks

The indolin-2-one scaffold is a "privileged structure" in medicinal chemistry, appearing in a multitude of natural products and synthetic compounds with significant therapeutic properties. The strategic derivatization of this core, particularly at the 5-position, allows for the fine-tuning of its biological activity and pharmacokinetic properties. 5-Iodo-3-methylindolin-2-one is an ideal precursor for this purpose, facilitating the introduction of a wide array of functional groups.

Modification at Aryl Ring Positions (e.g., 5-Iodo vs. other halogens or alkyls)

The iodine atom at the C-5 position of the indolin-2-one ring is the key to its synthetic versatility. As a heavy halogen, iodine is an excellent leaving group in various palladium-catalyzed cross-coupling reactions. This reactivity significantly surpasses that of other halogens like bromine and chlorine, allowing for milder reaction conditions and broader substrate scope. This makes the 5-iodo substituent a strategic choice for chemists aiming to introduce diverse molecular fragments onto the indole (B1671886) nucleus.

Common cross-coupling reactions utilized for the derivatization of 5-iodoindolinones include:

Suzuki-Miyaura Coupling: This reaction pairs the iodo-substituted indole with an organoboron reagent (boronic acid or ester) to form a new carbon-carbon bond. It is widely used to introduce aryl and heteroaryl substituents. lmaleidykla.lt

Heck Coupling: This reaction forms a carbon-carbon bond between the iodo-indole and an alkene, providing a route to vinyl-substituted indolinones.

Sonogashira Coupling: This allows for the introduction of alkyne groups by coupling the iodo-substituted indole with a terminal alkyne.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond, enabling the synthesis of 5-aminoindolinone derivatives by coupling with various amines.

Carbonylation Reactions: The iodo group can be displaced by carbon monoxide and a nucleophile to introduce carbonyl-containing functionalities like amides or esters. researchgate.net

In contrast, a 5-alkyl substituted indolin-2-one lacks this facile "handle" for modification, making it a less versatile intermediate for building molecular diversity. The reactivity of halogens in these palladium-catalyzed reactions generally follows the trend I > Br > Cl, positioning 5-iodo derivatives as the most reactive and synthetically useful precursors.

Table 1: Comparison of Reactivity at the 5-Position of the Indolin-2-one Ring

| Substituent | Reactivity in Cross-Coupling | Synthetic Utility |

|---|---|---|

| Iodo (-I) | High | Excellent for Suzuki, Heck, Sonogashira, Buchwald-Hartwig, and carbonylation reactions. lmaleidykla.ltresearchgate.net |

| Bromo (-Br) | Moderate | Good for many cross-coupling reactions, but often requires more forcing conditions than iodo-derivatives. lmaleidykla.lt |

| Chloro (-Cl) | Low | Generally unreactive in standard cross-coupling conditions; requires specialized catalysts and ligands. |

| Alkyl (-R) | Very Low | Not suitable as a leaving group for cross-coupling; typically requires C-H activation strategies for further functionalization. |

Creation of Complex Molecular Architectures

The ability to strategically functionalize the 5-position of the indolin-2-one core is a gateway to creating complex, three-dimensional molecules. Starting with this compound, chemists can employ cross-coupling reactions as a key step in multi-step syntheses. For instance, a Suzuki coupling can attach a large, functionalized aryl group, which can then undergo further reactions, such as cyclizations, to build fused ring systems. mdpi.com This step-wise construction allows for the precise assembly of intricate molecular frameworks that are often difficult to synthesize through other methods. The reactivity of the iodo group facilitates its use as a precursor for more complex organic molecules that are valuable in drug development. smolecule.com

Application in the Total Synthesis of Alkaloids and Related Natural Product Analogs

The indolin-2-one (oxindole) core is a prominent feature in a wide range of indole alkaloids, a class of natural products known for their structural complexity and potent biological activities. nih.gov While specific examples detailing the total synthesis of a natural product starting directly from this compound are not extensively documented in readily available literature, the strategic importance of halogenated indoles in such syntheses is well-established.

Synthetic strategies often involve the construction of a substituted indole core early in the synthesis, with a halogen serving as a latent functional group for later-stage modifications. For example, a 5-iodo substituent can be carried through several synthetic steps and then used in a key bond-forming reaction—such as an intramolecular Heck or Suzuki coupling—to close a crucial ring and complete the carbon skeleton of a complex alkaloid. This approach allows for the late-stage diversification of synthetic intermediates, enabling the creation of not only the natural product itself but also a library of related analogs for structure-activity relationship (SAR) studies.

Development of Molecular Hybrids and Prodrug Constructs

The concept of molecular hybridization involves covalently linking two or more distinct pharmacophores to create a single molecule with a potentially synergistic or multi-target biological profile. This compound is an excellent starting point for creating such hybrids.

The 5-iodo position acts as a versatile anchor point. Through a cross-coupling reaction, a linker molecule can be attached. This linker can then be used to connect the indolin-2-one core to another biologically active molecule. For example, a Sonogashira coupling could introduce an alkyne-containing linker, which can then be joined to an azide-functionalized second pharmacophore via a copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). This modular approach allows for the rapid assembly of diverse molecular hybrids.

Similarly, in prodrug design, the 5-position can be used to attach a promoiety—a chemical group that masks the active drug and is designed to be cleaved in vivo to release the parent compound. For instance, a group designed to be cleaved by a specific enzyme could be attached to the 5-position via a linker. The iodine atom provides the necessary reactivity to install this linker-promoiety construct, facilitating the development of targeted drug delivery systems. smolecule.com

Spectroscopic and Advanced Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific experimental data for the ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) of 5-Iodo-3-methylindolin-2-one were not found in the reviewed literature.

Mass Spectrometry Techniques

Detailed research findings regarding the Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Mass Spectrometry (HRMS) of this compound were not available in the searched sources.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to the vibrations of its specific chemical bonds.

Expected IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

|---|---|---|

| ~3200 | N-H Stretch | Amide |

| ~3100-3000 | C-H Stretch | Aromatic |

| ~2970-2850 | C-H Stretch | Methyl (Aliphatic) |

| ~1710-1680 | C=O Stretch | Amide (Lactam) |

| ~1610, ~1470 | C=C Stretch | Aromatic Ring |

| ~600-500 | C-I Stretch | Iodoalkane |

X-ray Crystallography for Solid-State Structure Elucidation

For substituted indolin-2-one derivatives, single-crystal X-ray diffraction analysis is crucial for confirming the molecular structure and understanding intermolecular interactions, such as hydrogen bonding, in the solid state nih.gov. While specific crystallographic data for this compound is not publicly available, analysis of related indole (B1671886) structures provides insight into the expected findings mdpi.com. For instance, a study on substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole, which contains an indole moiety, revealed detailed structural parameters through X-ray analysis mdpi.com. Such studies typically report the crystal system, space group, and unit cell dimensions.

Example Crystallographic Data for a Related Indole Derivative

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.9308(2) |

| b (Å) | 10.9695(3) |

| c (Å) | 14.7966(4) |

| α (°) | 100.5010(10) |

| β (°) | 98.6180(10) |

| γ (°) | 103.8180(10) |

| Volume (ų) | 900.07(5) |

Data from a representative substituted indole compound to illustrate typical parameters mdpi.com.

This level of detailed structural information is invaluable for confirming the regiochemistry of the iodine atom at the 5-position and the methyl group at the 3-position of the indolin-2-one core.

Chromatographic Methods for Purification and Purity Assessment

Chromatography is an essential technique for the separation, purification, and assessment of the purity of chemical compounds. Various chromatographic methods are applicable to this compound.

Column chromatography is a primary purification technique used to isolate compounds from reaction mixtures based on their differential adsorption to a stationary phase longdom.orgcolumn-chromatography.com. For the purification of this compound, silica (B1680970) gel is the most common stationary phase due to its polarity.

The separation is achieved by eluting the compound through the column with a mobile phase, typically a mixture of non-polar and polar organic solvents. A common eluent system for indolinone derivatives is a mixture of hexane (B92381) and ethyl acetate (B1210297). The ratio is optimized to achieve good separation between the desired product and any impurities. For a closely related compound, ethyl 2-hydroxy-5-iodo-3-oxo-1-tosylindoline-2-carboxylate, purification was successfully achieved using silica gel column chromatography with an ethyl acetate:hexane (20:80, v/v) mixture as the eluent acs.org. This suggests a similar solvent system would be effective for this compound.

Typical Column Chromatography Parameters

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel (60-120 mesh or 230-400 mesh) |

| Mobile Phase (Eluent) | Hexane/Ethyl Acetate gradient (e.g., starting from 95:5 to 80:20) |

| Detection | Collection of fractions followed by TLC analysis |

High-Performance Liquid Chromatography (HPLC) is a high-resolution analytical technique used to separate, identify, and quantify components in a mixture. It is particularly useful for assessing the purity of a synthesized compound. For indole derivatives, reversed-phase HPLC is the most common mode mdpi.comcetjournal.it.

In a typical reversed-phase HPLC setup for this compound, a non-polar stationary phase (like a C18 column) would be used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water or methanol (B129727) and water researchgate.net. An acid modifier, like formic acid or trifluoroacetic acid (TFA), is often added to the mobile phase to improve peak shape. Detection is commonly performed using a UV-Vis detector, set at a wavelength where the indole chromophore strongly absorbs, typically around 254 nm or 280 nm cetjournal.it.

Proposed HPLC Method Parameters

| Parameter | Description |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid |

| Gradient | Isocratic or gradient elution (e.g., 50-95% B over 20 minutes) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive qualitative technique used to monitor the progress of a chemical reaction, identify compounds in a mixture, and determine the purity of a substance. It is also instrumental in developing the solvent system for column chromatography youtube.com.

For this compound, the stationary phase is typically a glass or aluminum plate coated with a thin layer of silica gel. The mobile phase would be similar to that used in column chromatography, such as a hexane/ethyl acetate mixture. After eluting the plate, the separated spots are visualized, commonly under UV light (at 254 nm), where the aromatic indole ring will absorb and appear as a dark spot on the fluorescent background. The retention factor (Rf) value can then be calculated for the compound in that specific solvent system.

Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition openaccessjournals.com. Due to the relatively high molecular weight and polarity of this compound, it is not ideally suited for direct GC analysis as it may have low volatility.

For GC analysis of such compounds, a derivatization step is often necessary to increase volatility and thermal stability nih.govmdpi.com. This typically involves converting the polar N-H group into a less polar derivative, such as a trimethylsilyl (B98337) (TMS) ether. The derivatized analyte can then be separated on a capillary column (e.g., DB-5 or HP-5) and detected by a flame ionization detector (FID) or, more powerfully, by a mass spectrometer (GC-MS) for definitive identification notulaebotanicae.ro.

Mechanistic Investigations and Computational Chemistry Studies

Elucidation of Reaction Mechanisms

Experimental techniques are employed to trap reactive intermediates and probe the rate-determining steps of reactions involving 5-Iodo-3-methylindolin-2-one, offering tangible evidence for proposed mechanistic pathways.

Radical trapping experiments are a fundamental tool for detecting the presence of short-lived radical intermediates in a chemical reaction. Although specific studies detailing radical trapping for reactions of this compound are not prevalent, the methodology is critical for investigating potential single-electron transfer (SET) pathways or homolytic bond cleavages. In such experiments, a "radical trap," a molecule that readily reacts with free radicals to form a stable, characterizable product, is introduced into the reaction mixture.

Commonly used radical traps include:

TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxy) : This stable radical efficiently scavenges carbon-centered radicals.

Diphenylpicrylhydrazyl (DPPH) : A deep violet radical that becomes colorless upon reacting with other radicals, allowing for visual or spectrophotometric monitoring.

Nitrones (e.g., PBN, α-phenyl-N-tert-butylnitrone) : These traps react with unstable radicals to form more persistent nitroxide spin adducts, which can be detected and characterized by Electron Paramagnetic Resonance (EPR) spectroscopy. researchgate.net

By identifying the structure of the trapped product, the structure of the transient radical intermediate can be inferred, providing strong evidence for a radical-mediated mechanism. whiterose.ac.ukresearchgate.net

Deuterium labeling studies are instrumental in tracking the fate of specific hydrogen atoms throughout a reaction. By replacing a proton with a deuteron at a specific position on this compound, chemists can follow the label's position in the final product to understand bond-breaking and bond-forming events.

When a carbon-hydrogen bond is broken in the rate-determining step of a reaction, substituting hydrogen with the heavier deuterium isotope (²H) can significantly slow down the reaction rate. This phenomenon is known as the Kinetic Isotope Effect (KIE). The KIE is a powerful tool for identifying rate-limiting steps and understanding the geometry of transition states. nih.gov

For instance, in the base-catalyzed enolization of 1,3-dimethylindolin-2-ones, a system closely related to this compound, computational studies have explored the primary KIE. ic.ac.uk These studies show that the magnitude of the KIE can vary with substituents on the indole (B1671886) ring, reflecting changes in the transition state structure. ic.ac.uk A significant KIE (typically kH/kD > 2) suggests that the C-H bond is being cleaved in the reaction's slowest step. nih.gov

Table 1: Representative Kinetic Isotope Effect (KIE) Models for Indolin-2-ones This table illustrates theoretical KIE trends for the related 1,3-dimethylindolin-2-one system, showing how substituents can influence the transition state and the resulting KIE.

| Substituent Position | Substituent | Transition State Structure | Calculated Primary KIE (kH/kD) |

| 6 | Nitro | Early | Increases as transition state gets later |

| 5 | Nitro | Early | Increases as transition state gets later |

| 6 | Amino | Late | Increases as transition state gets later |

| 5 | Amino | Late | Increases as transition state gets later |

| Data derived from theoretical models of related indolinone systems. ic.ac.uk |

Theoretical and Computational Chemistry Approaches

Computational chemistry provides a powerful lens for viewing the molecular and electronic properties of this compound, offering insights that are often inaccessible through experimentation alone.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure, geometry, and reactivity of molecules like this compound. By solving approximations of the Schrödinger equation, DFT can predict a variety of molecular properties. mdpi.comnih.gov

Studies on related indole derivatives frequently use DFT to:

Optimize Molecular Geometry : Determine the most stable three-dimensional arrangement of atoms.

Calculate Vibrational Frequencies : Predict the infrared (IR) and Raman spectra, which can be compared with experimental data for structural validation. researchgate.net

Analyze Frontier Molecular Orbitals (FMOs) : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The energy and location of the HOMO indicate regions susceptible to electrophilic attack, while the LUMO points to sites of nucleophilic attack.

Generate Molecular Electrostatic Potential (MESP) Maps : These maps visualize the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Table 2: Common DFT Functionals and Basis Sets for Indole Derivatives

| DFT Functional | Description | Basis Set | Description |

| B3LYP | A popular hybrid functional combining Hartree-Fock exchange with DFT exchange-correlation. researchgate.net | 6-311++G(d,p) | A triple-zeta basis set with diffuse and polarization functions for accurate descriptions of anions and hydrogen bonding. researchgate.net |

| M06-2X | A meta-hybrid functional with a high amount of Hartree-Fock exchange, often good for kinetics and non-covalent interactions. mdpi.com | def2-TZVP | A triple-zeta valence basis set with polarization, offering a good balance of accuracy and computational cost. |

| CAM-B3LYP | A long-range corrected functional, suitable for studying charge-transfer excitations. researchgate.net | cc-pVDZ | A correlation-consistent double-zeta basis set. |

Quantum chemical methods, particularly DFT, are employed to map out the entire energy landscape of a proposed reaction. This analysis involves locating and calculating the energies of all relevant species along the reaction coordinate, including reactants, products, intermediates, and, most importantly, transition states. researchgate.net

By comparing the energy barriers (activation energies) of different potential pathways, researchers can predict which mechanism is kinetically favored. This theoretical analysis can distinguish between competing mechanisms, such as concerted versus stepwise pathways or ionic versus radical mechanisms, providing a detailed, quantitative understanding of how a reaction involving this compound is likely to proceed.

Future Research Directions

Exploration of Novel and Convergent Synthetic Pathways to 5-Iodo-3-methylindolin-2-one

Current synthetic routes to this compound and its analogs often involve multi-step sequences. Future research should prioritize the development of more efficient and convergent strategies. One promising avenue is the exploration of cascade or domino reactions that can construct the core structure in a single operation from readily available starting materials. For instance, transition-metal-catalyzed cyclization reactions of appropriately substituted anilines and alkynes could offer a direct entry to the indolin-2-one core, with concurrent iodination and methylation.

Furthermore, the development of novel C-H activation/functionalization strategies could provide more direct access to this scaffold. Research into regioselective C-H iodination of a pre-formed 3-methylindolin-2-one would be a highly atom-economical approach. Similarly, investigating radical-mediated cyclizations of N-alkenyl-2-iodoanilines could present an alternative and efficient pathway.

| Potential Synthetic Strategy | Description | Key Advantages |

| Cascade Reactions | Multi-bond forming reactions in a single pot. | Increased efficiency, reduced waste. |

| C-H Activation | Direct functionalization of C-H bonds. | High atom economy, reduced pre-functionalization. |

| Radical Cyclizations | Use of radical intermediates for ring formation. | Mild reaction conditions, good functional group tolerance. |

Development of Greener and More Sustainable Methodologies for its Synthesis and Derivatization

The principles of green chemistry are increasingly integral to modern synthetic chemistry. Future research on this compound should focus on developing more environmentally benign synthetic protocols. This includes the use of greener solvents, such as water, ethanol, or supercritical fluids, to replace hazardous organic solvents. researchgate.net

The exploration of catalytic systems based on earth-abundant and non-toxic metals is another critical area. For instance, iron or copper catalysis could replace precious metal catalysts often used in cross-coupling and cyclization reactions. Additionally, the development of solvent-free reaction conditions, such as high-speed ball milling (HSBM) or microwave-assisted synthesis, could significantly reduce the environmental impact of its synthesis and subsequent derivatization. nih.gov These techniques often lead to shorter reaction times and higher yields. nih.gov

Advanced Functionalization Strategies for Accessing Complex Molecular Architectures

The this compound scaffold offers multiple handles for further functionalization. The iodine atom is particularly amenable to a wide range of transition-metal-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. Future research should focus on leveraging these reactions to introduce diverse and complex substituents at the C5 position, thereby accessing a broad chemical space for biological screening and materials applications.

Furthermore, the development of novel functionalization strategies for the other positions of the indolinone core is of significant interest. This includes the selective C-H functionalization of the aromatic ring at positions C4, C6, and C7, as well as the derivatization of the N-H and C3-H bonds. For instance, the development of diastereoselective and enantioselective methods for the functionalization of the C3 position would be highly valuable for the synthesis of chiral derivatives. The synthesis of spirooxindole derivatives from isatins represents a related area where complex molecular architectures are generated. nih.gov

| Reaction Type | Target Position | Potential for Complexity |

| Cross-Coupling Reactions | C5 (Iodo position) | Introduction of aryl, alkynyl, and amino groups. |

| C-H Functionalization | C4, C6, C7 | Direct installation of functional groups on the aromatic ring. |

| Asymmetric Synthesis | C3 (Methyl position) | Creation of chiral centers for stereospecific applications. |

Integration of Theoretical Predictions with Experimental Design for Enhanced Reactivity and Selectivity

The integration of computational chemistry with experimental design holds immense potential for accelerating the development of novel synthetic methodologies and understanding the reactivity of this compound. Density Functional Theory (DFT) calculations can be employed to model reaction mechanisms, predict the regioselectivity and stereoselectivity of different transformations, and design more efficient catalysts.

For instance, theoretical studies could help in understanding the factors that govern the chemoselectivity of reactions involving the different functional groups of the molecule. This predictive power can guide the experimentalist in choosing the optimal reaction conditions and reagents, thereby reducing the amount of trial-and-error experimentation. In silico screening of virtual libraries of derivatives of this compound for potential biological activity or material properties can also help to prioritize synthetic targets. The use of docking studies and ADMET predictions for related spirooxindole derivatives demonstrates the utility of computational tools in this field. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Iodo-3-methylindolin-2-one, and what reaction conditions are critical for achieving high yields?

- The synthesis typically involves condensation reactions between substituted indole precursors and iodinated reagents. Key steps include:

- Aldol-like condensation : Using diethylamine in methanol to facilitate nucleophilic addition, followed by dehydration to form the indolin-2-one core .

- Iodination : Introducing iodine at the 5-position via electrophilic substitution, requiring precise control of temperature (e.g., reflux conditions) and stoichiometry to avoid over-iodination .

- Purification : Recrystallization from solvents like isopropanol or petroleum ether to isolate high-purity products .

- Critical factors include solvent polarity (methanol for solubility), base selection (diethylamine for deprotonation), and reaction time to minimize side reactions.

Q. Which spectroscopic methods are most effective for confirming the structure and purity of this compound?

- 1H/13C NMR : Essential for verifying substituent positions (e.g., methyl at C3, iodine at C5) and stereochemistry. Aromatic proton signals in the δ 6.8–7.5 ppm range and carbonyl peaks near δ 170 ppm are diagnostic .

- FTIR : Confirms the presence of the lactam carbonyl (C=O stretch ~1700 cm⁻¹) and C–I bonds (500–600 cm⁻¹) .

- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺) and fragmentation patterns consistent with the indolin-2-one scaffold .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate byproduct formation during the synthesis of this compound?

- Byproduct analysis : Common byproducts include di-iodinated derivatives or dehydration artifacts. Techniques include:

- TLC monitoring : To track reaction progress and identify intermediates .

- Temperature modulation : Lowering reaction temperatures during iodination reduces polyhalogenation .

- Catalyst screening : Transition metals (e.g., Pd/C) may improve regioselectivity in cross-coupling steps .

Q. What strategies are recommended for resolving contradictions in spectroscopic data when characterizing novel indolin-2-one derivatives?

- Multi-technique validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals and confirm connectivity .

- X-ray crystallography : Single-crystal analysis (using SHELX programs) provides unambiguous structural confirmation, especially for stereochemical ambiguities .

- Computational validation : Density Functional Theory (DFT) calculations predict NMR chemical shifts and IR frequencies for comparison with experimental data .

Q. How can computational chemistry aid in predicting the reactivity and stability of this compound in different solvents?

- Solvent modeling : Polarizable Continuum Models (PCM) simulate solvation effects on reaction pathways, predicting stability in polar vs. nonpolar solvents .

- Reactivity studies : Molecular docking identifies potential electrophilic sites (e.g., iodine substituent) for functionalization .

- Degradation prediction : Accelerated stability studies using molecular dynamics (MD) assess hydrolytic or oxidative degradation risks .

Q. What crystallographic techniques are suitable for determining the solid-state structure of this compound, and how does molecular packing influence its physicochemical properties?

- Single-crystal X-ray diffraction : Using SHELXL for refinement, with emphasis on heavy-atom (iodine) positioning and hydrogen-bonding networks .

- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., C–H···O, π-π stacking) that affect solubility and melting behavior .

- Thermogravimetric analysis (TGA) : Correlates packing density with thermal stability, particularly for iodine-containing derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.